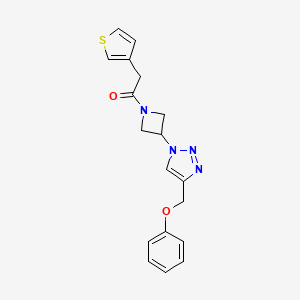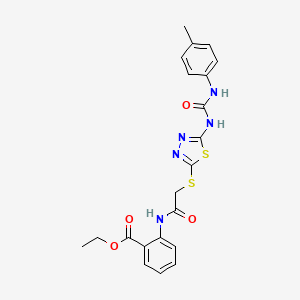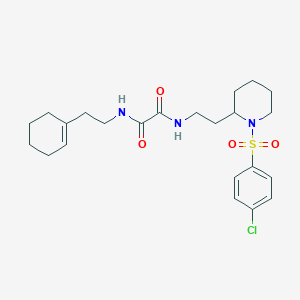
TCMDC-123726
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a nitrothiophene carboxamide structure
科学的研究の応用
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
作用機序
Target of Action
TCMDC-123726, also known as Oprea1_710531 or N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide or N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 by forming a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The compound affects the biochemical pathways related to the processing of parasite RNA, which is crucial for the survival and proliferation of the parasite . The inhibition of PfCLK3 disrupts these pathways, leading to the death of the parasite .
Pharmacokinetics
falciparum killing assays . This suggests that the compound has good bioavailability and can effectively reach its target in the parasite.
Result of Action
The molecular effect of this compound’s action is the inhibition of PfCLK3, an essential malarial kinase . This inhibition disrupts the processing of parasite RNA, leading to the death of the parasite . On a cellular level, the compound’s action results in the clearance of P. falciparum parasites .
生化学分析
Biochemical Properties
TCMDC-123726 has been identified as a potent and selective inhibitor for M32 metallocarboxypeptidases . These enzymes are absent in humans but are present in certain parasites, making this compound a potential candidate for antiparasitic treatments .
Cellular Effects
This compound has shown potent activity against Trypanosoma cruzi in culture, a parasite responsible for Chagas disease . It also demonstrated moderate but measurable activity on Trypanosoma brucei and Leishmania donovani .
Molecular Mechanism
The molecule this compound acts specifically on Plasmodium falciparum’s cyclin-dependent-like protein kinase PfCLK3 . By inhibiting PfCLK3, this compound affects the parasite in both the asexual stage of its development, when it proliferates in human cells and causes symptoms, and the sexual stage, when it can be transmitted back to the vector insect, repeating the cycle by infecting other humans .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported. It’s crucial to consider dosage effects in any preclinical studies, as they can reveal threshold effects, toxic effects at high doses, and other important information .
Metabolic Pathways
Given its inhibitory effects on certain enzymes, it’s likely that this compound interacts with various metabolic pathways .
Subcellular Localization
Understanding a compound’s subcellular localization can provide important insights into its activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The nitrothiophene carboxamide part can be synthesized separately and then coupled with the benzimidazole derivative under specific conditions, such as reflux in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Halogenated benzimidazole derivatives.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.
Nitrothiophene Derivatives: Compounds such as 5-nitrothiophene-2-carboxylic acid and its amides.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the combination of the benzimidazole and nitrothiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSCLWRFKJFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457321.png)

![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2457324.png)
![5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)




![2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B2457335.png)


![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2457340.png)
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2457342.png)

